molecular formula C10H18O2 B8115936 2-[(3E)-cyclooct-3-en-1-yl]oxyethanol

2-[(3E)-cyclooct-3-en-1-yl]oxyethanol

Cat. No.: B8115936
M. Wt: 170.25 g/mol
InChI Key: CMUIWTRMODKTKL-DUXPYHPUSA-N
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Description

2-[(3E)-cyclooct-3-en-1-yl]oxyethanol: is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is widely used in click chemistry reactions due to the strain of the trans-cyclooctene (TCO) group. The hydroxyl group in this compound allows for further derivatization, making it a versatile tool in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 2-[(3E)-cyclooct-3-en-1-yl]oxyethanol typically involves the reaction of trans-cyclooctene with polyethylene glycol. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity (≥95%) of the final product. Techniques such as column chromatography and recrystallization are commonly employed .

Chemical Reactions Analysis

Types of Reactions: : 2-[(3E)-cyclooct-3-en-1-yl]oxyethanol primarily undergoes click chemistry reactions, specifically the inverse electron demand Diels-Alder (IEDDA) reaction with tetrazines. This reaction is highly efficient and forms a stable dihydropyridazine bond .

Common Reagents and Conditions: : The most common reagent used with this compound is tetrazine. The reaction conditions typically involve mild temperatures and neutral pH, making it suitable for biological applications .

Major Products: : The major product formed from the reaction of this compound with tetrazine is a dihydropyridazine derivative. This product is stable and can be further functionalized for various applications .

Scientific Research Applications

Chemistry: : In chemistry, 2-[(3E)-cyclooct-3-en-1-yl]oxyethanol is used for the synthesis of complex molecules through click chemistry. Its high reactivity and specificity make it an ideal tool for bioconjugation and molecular imaging .

Biology: : In biological research, this compound is used for labeling and tracking biomolecules. Its bioorthogonal nature ensures that it does not interfere with biological processes, making it suitable for in vivo studies .

Medicine: : In medicine, this compound is used in drug delivery systems. The PEG linker improves the solubility and stability of drugs, enhancing their therapeutic efficacy .

Industry: : In industrial applications, this compound is used in the development of advanced materials. Its ability to form stable bonds with various substrates makes it useful in material science and engineering .

Mechanism of Action

The mechanism of action of 2-[(3E)-cyclooct-3-en-1-yl]oxyethanol involves the IEDDA reaction with tetrazines. The TCO group undergoes a cycloaddition reaction with tetrazine, forming a stable dihydropyridazine bond. This reaction is highly specific and occurs rapidly, making it suitable for various applications .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds include TCO-PEG1-OH (axial), TCO-OH (equatorial), and TCO-PEG1-OH (axial). These compounds share similar structures but differ in their spatial configuration and reactivity .

Uniqueness: : 2-[(3E)-cyclooct-3-en-1-yl]oxyethanol is unique due to its equatorial configuration, which provides higher reactivity and stability compared to its axial counterparts. This makes it a preferred choice for applications requiring high efficiency and specificity .

Properties

IUPAC Name

2-[(3E)-cyclooct-3-en-1-yl]oxyethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c11-8-9-12-10-6-4-2-1-3-5-7-10/h2,4,10-11H,1,3,5-9H2/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUIWTRMODKTKL-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC=CC1)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C/C=C/C1)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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